Cas no 60864-92-8 (2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid)
2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-cyclopentyl-1,3-thiazolidine-4-carboxylic acid
- 2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid
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- MDL: MFCD12547031
- Inchi: 1S/C9H15NO2S/c11-9(12)7-5-13-8(10-7)6-3-1-2-4-6/h6-8,10H,1-5H2,(H,11,12)
- InChI Key: WPLZIGHQZCIPCK-UHFFFAOYSA-N
- SMILES: S1CC(C(=O)O)NC1C1CCCC1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 204
- XLogP3: -0.4
- Topological Polar Surface Area: 74.6
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Boiling Point: 392.7±37.0 °C at 760 mmHg
- Flash Point: 191.3±26.5 °C
- Vapor Pressure: 0.0±1.9 mmHg at 25°C
2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB425397-10 mg |
2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid |
60864-92-8 | 10mg |
€467.00 | 2023-03-31 | ||
| abcr | AB425397-100 mg |
2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid |
60864-92-8 | 100MG |
€616.10 | 2023-03-31 | ||
| abcr | AB425397-1 g |
2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid |
60864-92-8 | 1g |
€935.60 | 2023-03-31 | ||
| abcr | AB425397-3 g |
2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid |
60864-92-8 | 3g |
€1,361.60 | 2023-03-31 | ||
| Chemenu | CM541107-500mg |
2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid |
60864-92-8 | 95%+ | 500mg |
$1928 | 2023-01-09 | |
| Chemenu | CM541107-5g |
2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid |
60864-92-8 | 95%+ | 5g |
$3259 | 2023-01-09 | |
| abcr | AB425397-10mg |
2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid; . |
60864-92-8 | 10mg |
€467.00 | 2025-04-17 | ||
| abcr | AB425397-100mg |
2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid; . |
60864-92-8 | 100mg |
€616.10 | 2025-04-17 | ||
| abcr | AB425397-1g |
2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid; . |
60864-92-8 | 1g |
€935.60 | 2025-04-17 | ||
| abcr | AB425397-3g |
2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid; . |
60864-92-8 | 3g |
€1361.60 | 2025-04-17 |
2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid Suppliers
2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid
2-Cyclopentyl-1,3-thiazolidine-4-carboxylic Acid (CAS No 60864-92-8)
2-Cyclopentyl-1,3-thiazolidine-4-carboxylic acid, identified by the CAS registry number 60864-92-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazolidine derivatives, which are known for their diverse applications in drug discovery and material science. The structure of this compound is characterized by a thiazolidine ring system, which is a five-membered ring containing sulfur and nitrogen atoms, with a cyclopentyl group attached at the 2-position and a carboxylic acid group at the 4-position.
The synthesis of 2-cyclopentyl-1,3-thiazolidine-4-carboxylic acid typically involves multi-step reactions, often starting from simpler precursors such as thiols or amines. Recent advancements in synthetic chemistry have enabled more efficient routes to prepare this compound, leveraging catalytic processes and green chemistry principles. The incorporation of the cyclopentyl group into the thiazolidine framework is particularly noteworthy, as it introduces steric and electronic effects that can significantly influence the compound's properties.
One of the most promising applications of 2-cyclopentyl-1,3-thiazolidine-4-carboxylic acid lies in its potential as a pharmacological agent. Studies have shown that thiazolidine derivatives can exhibit anti-inflammatory, antioxidant, and antimicrobial activities, making them valuable candidates for drug development. Recent research has focused on optimizing the bioavailability and efficacy of this compound through structural modifications and formulation strategies.
In addition to its pharmacological applications, 2-cyclopentyl-1,3-thiazolidine-4-carboxylic acid has also been explored for its role in material science. The compound's unique chemical structure allows it to act as a building block for advanced materials, such as polymers and nanoparticles. Its ability to form stable complexes with metal ions has further expanded its utility in catalysis and sensing applications.
The environmental impact of 2-cyclopentyl-1,3-thiazolidine-4-carboxylic acid is another area of active research. As concerns about sustainability grow, scientists are investigating methods to minimize the ecological footprint of this compound throughout its lifecycle. This includes exploring biodegradation pathways and developing recycling strategies for its production byproducts.
In conclusion, 2-cyclopentyl-1,3-thiazolidine-4-carboxylic acid, with its CAS number 60864-92-8, represents a versatile compound with wide-ranging applications across multiple disciplines. Its continued exploration in both academic and industrial settings underscores its potential to contribute significantly to scientific advancements in the coming years.
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